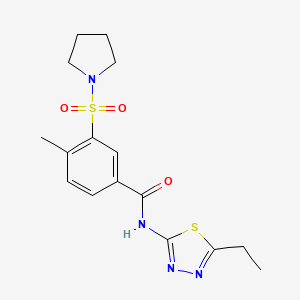
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide
Vue d'ensemble
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide, also known as ETP-46464, is a small molecule inhibitor that has shown potential in the treatment of cancer. This compound is known to target the enzyme called Heat Shock Protein 90 (HSP90), which plays a crucial role in the stabilization and folding of various proteins in the cell.
Mécanisme D'action
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide binds to the ATP-binding pocket of HSP90 and inhibits its activity. This leads to the degradation of many client proteins of HSP90, including oncogenic proteins that are critical for cancer cell survival. The degradation of these proteins ultimately leads to cell death.
Biochemical and Physiological Effects
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to induce apoptosis (cell death) in cancer cells. In addition, it has been shown to inhibit the growth and proliferation of cancer cells both in vitro and in vivo. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide has also been found to sensitize cancer cells to other chemotherapeutic agents, making it a potential candidate for combination therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide in lab experiments is its potency as an HSP90 inhibitor. This makes it an excellent tool for studying the role of HSP90 in various cellular processes. However, one of the limitations of using N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide is its solubility in aqueous solutions, which can make it challenging to administer in vivo.
Orientations Futures
There are several future directions for the study of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide. One potential direction is to investigate its efficacy in combination with other chemotherapeutic agents. Another direction is to study its effects on the immune system, as HSP90 has been shown to play a critical role in the regulation of the immune response. Additionally, the development of more soluble analogs of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide could help to overcome its limitations in vivo.
Conclusion
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide is a promising small molecule inhibitor that has shown potential in the treatment of cancer. Its mechanism of action involves the inhibition of HSP90, which leads to the degradation of many client proteins critical for cancer cell survival. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide has shown efficacy against various types of cancer cells and has the potential to be used in combination with other chemotherapeutic agents. Further research is needed to fully understand the potential of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide in cancer treatment.
Applications De Recherche Scientifique
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied for its potential use in cancer treatment. HSP90 is known to play a critical role in maintaining the stability and function of many proteins that are involved in cell growth and survival. Inhibition of HSP90 can lead to the degradation of these proteins, resulting in cell death. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide has shown promising results in preclinical studies as a potent inhibitor of HSP90 and has demonstrated efficacy against various types of cancer cells.
Propriétés
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methyl-3-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S2/c1-3-14-18-19-16(24-14)17-15(21)12-7-6-11(2)13(10-12)25(22,23)20-8-4-5-9-20/h6-7,10H,3-5,8-9H2,1-2H3,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CADZHTNZCUAQDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)C)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7108076 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 1-{2-[(diphenylacetyl)amino]benzoyl}-4-piperidinecarboxylate](/img/structure/B3447275.png)
![2-({2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}thio)-1H-benzimidazole](/img/structure/B3447280.png)

![N-[3-(difluoromethoxy)phenyl]-4-(2-pyridinyl)-1-piperazinecarbothioamide](/img/structure/B3447299.png)
![1-(2-chlorophenyl)-N-(2-fluorophenyl)-5-[(2-thienylcarbonyl)amino]-1H-pyrazole-4-carboxamide](/img/structure/B3447307.png)
![N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B3447311.png)

![3-methyl-1-phenyl-N-(2-phenylethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3447322.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3447323.png)

![9-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B3447355.png)

![N-[4-(acetylamino)phenyl]-1-(2-chlorobenzoyl)-4-piperidinecarboxamide](/img/structure/B3447367.png)
![N-[4-(acetylamino)phenyl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide](/img/structure/B3447371.png)